

Pyrazinecarbonitrile: A Versatile Synthon for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: *Pyrazinecarbonitrile*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyrazinecarbonitrile, also known as 2-cyanopyrazine, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical intermediates. Its inherent reactivity and the versatile chemistry of the pyrazine ring system make it an attractive starting material for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). These application notes provide detailed protocols and quantitative data for the synthesis of key pharmaceutical intermediates derived from **pyrazinecarbonitrile** and its derivatives, including the anti-tuberculosis agent Pyrazinamide, the antiviral drug Favipiravir, and precursors for Cathepsin C inhibitors.

Synthesis of Pyrazinamide

Pyrazinamide is a first-line medication for the treatment of tuberculosis. A highly efficient method for the synthesis of Pyrazinamide is the direct hydration of **pyrazinecarbonitrile**. The following protocol details a continuous flow synthesis that offers excellent yield and purity.

Quantitative Data

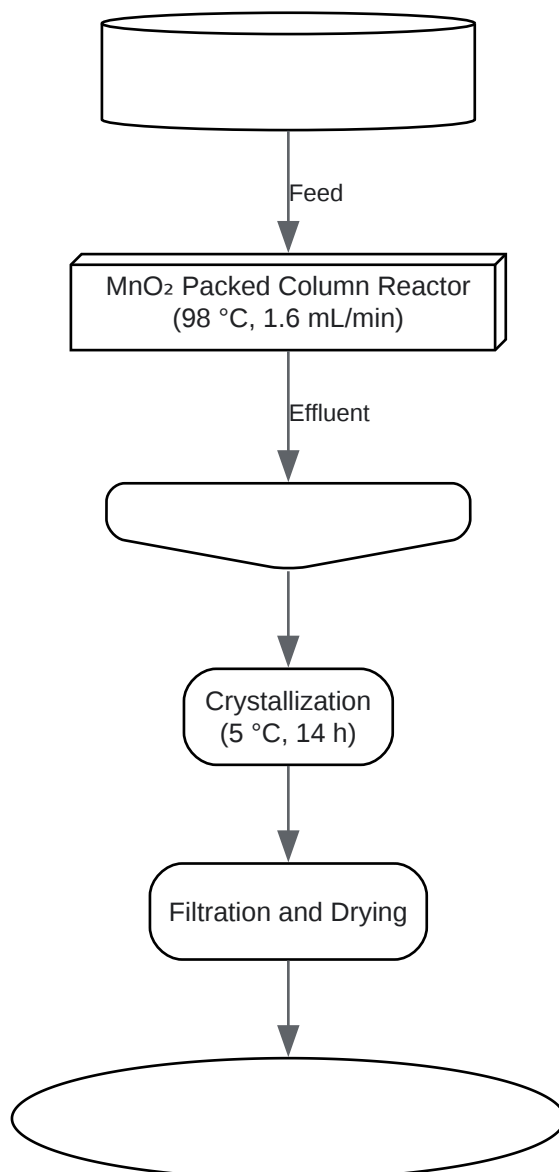
Parameter	Value	Reference
Starting Material	Pyrazinecarbonitrile	[1]
Product	Pyrazinamide	[1]
Catalyst	Manganese Dioxide (MnO ₂)	[1]
Solvent	H ₂ O/iPrOH (10:1 v/v)	[1]
Temperature	98 °C	[1]
Flow Rate	1.6 mL/min	[1]
Reaction Time	9.5 hours (for entire solution)	[1]
Yield	95-97%	[1]
Purity	>99.9%	[1]
Melting Point	191–194 °C	[1]

Experimental Protocol: Continuous Flow Hydration of Pyrazinecarbonitrile[1]

- A solution of **pyrazinecarbonitrile** is prepared in a 10:1 (v/v) mixture of water and isopropanol.
- A column reactor is packed with manganese dioxide.
- The **pyrazinecarbonitrile** solution is fed through the heated reactor at a constant flow rate.
- The reactor output is collected in a vessel where the pyrazinamide product precipitates as a white solid.
- After the entire solution has passed through the reactor, the column is washed with the solvent mixture.
- The combined effluent is cooled to 5 °C for 14 hours to complete crystallization.

- The solid precipitate is collected by filtration and dried under vacuum to yield pure pyrazinamide.

Workflow for Pyrazinamide Synthesis



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Caption: Continuous flow synthesis of Pyrazinamide.

Synthesis of Favipiravir Intermediates and Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral drug. A common synthetic route involves the use of **pyrazinecarbonitrile** derivatives, such as 3,6-dichloropyrazine-2-carbonitrile. This intermediate can be synthesized from 2-aminopyrazine in a multi-step process.[2]

Quantitative Data: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile[2]

Step	Intermediate	Reagents	Yield	Melting Point (°C)
1	2-amino-5-chloropyrazine	NCS	-	-
2	2-amino-3-bromo-5-chloropyrazine	NBS	87%	108-110
3	2-amino-5-chloro-3-cyanopyrazine	Pd(PPh ₃) ₄ , Zn(CN) ₂	-	-
4	3,6-Dichloropyrazine-2-carbonitrile	t-BuONO, CuCl ₂	81%	93-94

Quantitative Data: Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile[2][3]

Step	Intermediate/Product	Reagents	Yield	Melting Point (°C)
1	3,6-Difluoropyrazine-2-carbonitrile	KF	-	-
2	6-Fluoro-3-hydroxypyrazine-2-carbonitrile	NaHCO ₃ , H ₂ O	-	-
3	6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)	H ₂ O ₂	82%	176-178
Overall Yield	Favipiravir	43%		
Purity	Favipiravir	>99%		

Experimental Protocols

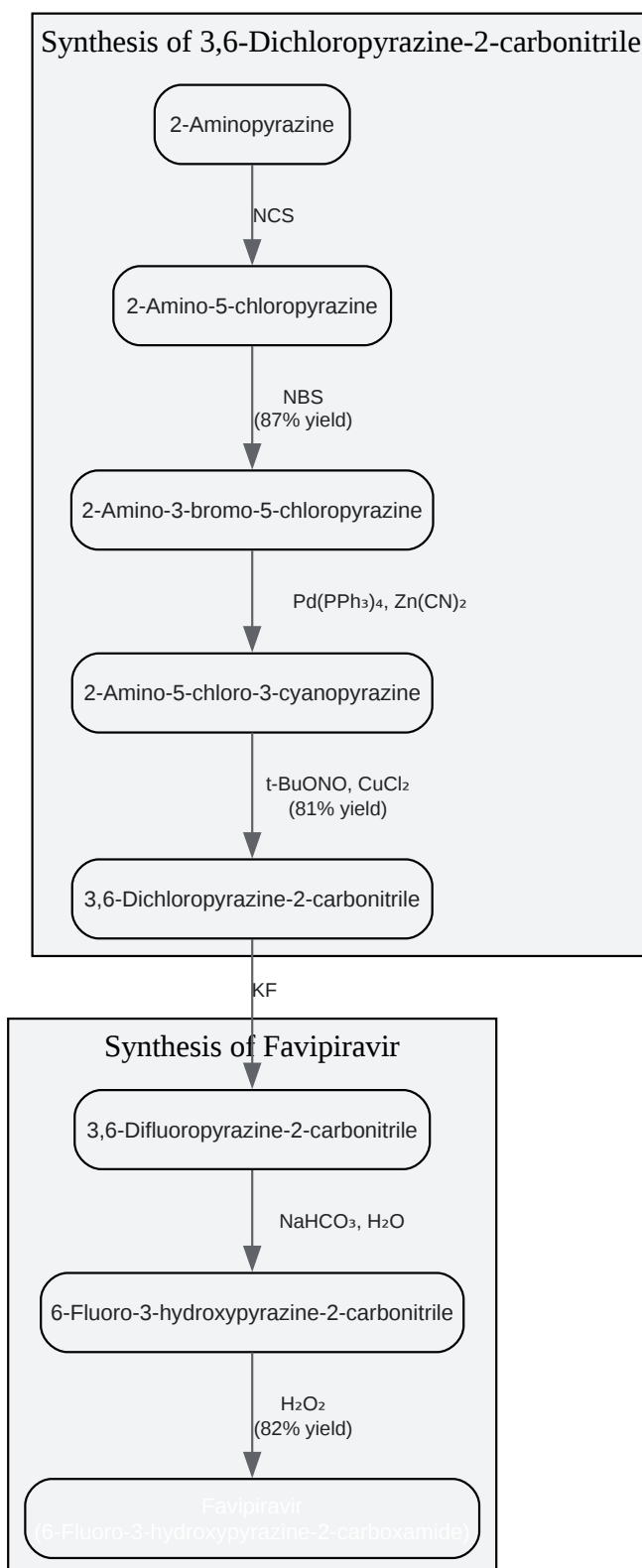
Synthesis of 3,6-Dichloropyrazine-2-carbonitrile (8)[\[2\]](#) This synthesis involves a four-step sequence starting from 2-aminopyrazine:

- Chlorination: Regioselective chlorination of 2-aminopyrazine with N-chlorosuccinimide (NCS).
- Bromination: Bromination of the resulting 2-amino-5-chloropyrazine with N-bromosuccinimide (NBS).
- Cyanation: Palladium-catalyzed cyanation of the brominated intermediate using zinc cyanide.
- Sandmeyer Reaction: Diazotization of the amino group followed by chlorination to yield 3,6-dichloropyrazine-2-carbonitrile.

Synthesis of Favipiravir from 3,6-Dichloropyrazine-2-carbonitrile[\[3\]](#)

- Fluorination: The 3,6-dichloropyrazine-2-carbonitrile is subjected to fluorination using potassium fluoride (KF).
- Hydroxylation: The resulting difluoro intermediate undergoes selective hydroxylation.
- Nitrile Hydrolysis: The nitrile group is hydrolyzed to an amide to yield Favipiravir.

Synthetic Pathway to Favipiravir



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Caption: Synthesis of Favipiravir from 2-Aminopyrazine.

Synthesis of Cathepsin C Inhibitor Intermediate

3-Chloropyrazine-2-carbonitrile, a derivative of **pyrazinecarbonitrile**, serves as a key intermediate in the synthesis of Cathepsin C inhibitors, which are of interest for treating inflammatory diseases.

Quantitative Data

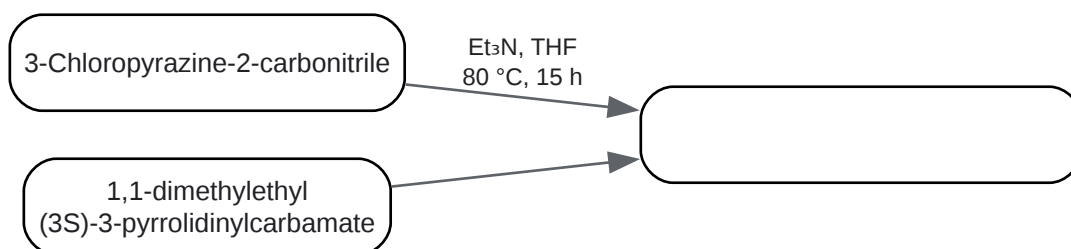
Parameter	Value	Reference
Starting Material	3-Chloropyrazine-2-carbonitrile	[4]
Co-reactant	1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate	[4]
Product	Intermediate for Cathepsin C inhibitor	[4]
Solvent	Tetrahydrofuran (THF)	[4]
Base	Triethylamine (Et ₃ N)	[4]
Temperature	80 °C	[4]
Reaction Time	15 hours	[4]
Yield	>100% (contained residual solvent)	[4]

Experimental Protocol: Synthesis of a Cathepsin C Inhibitor Intermediate[4]

- To a solution of 1,1-dimethylethyl (3S)-3-pyrrolidinylcarbamate (3.58 mmol) and 3-chloropyrazine-2-carbonitrile (3.58 mmol) in THF (5.0 mL), add triethylamine (7.17 mmol).
- Cap the reaction vial and heat the mixture to 80 °C for 15 hours.
- After cooling, dilute the reaction mixture with ethyl acetate (~20 mL) and wash with brine (~30 mL).
- Extract the aqueous layer with ethyl acetate (~20 mL).

- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the title compound as a tan solid.

Reaction Scheme for Cathepsin C Inhibitor Intermediate



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Caption: Synthesis of a Cathepsin C inhibitor intermediate.

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